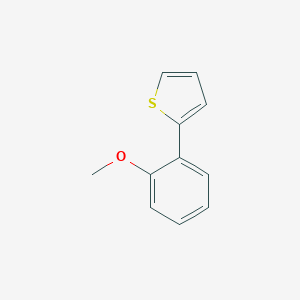

2-(2-Methoxyphenyl)thiophene

Vue d'ensemble

Description

2-(2-Methoxyphenyl)thiophene is a chemical compound that belongs to the class of thiophenes. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .

Synthesis Analysis

Thiophene derivatives are synthesized through various methods. The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives . The synthesis of thiophene derivatives by heterocyclization of readily available S-containing alkyne substrates has been highlighted in recent studies .Molecular Structure Analysis

The molecular formula of 2-(2-Methoxyphenyl)thiophene is C11H10OS . Theoretical studies have been conducted to evaluate molecular geometry, vibrational analysis, and electronic absorption spectra .Chemical Reactions Analysis

Thiophene-based compounds have been synthesized by heterocyclization of various substrates . The heterocyclodehydration process takes place by 5-endo-dig intramolecular nucleophilic attack of the thiol group to the triple bond coordinated to the metal center, with elimination of HI, followed by dehydration and protonolysis .Applications De Recherche Scientifique

Biochemistry: Kinase Inhibition

Scientific Field

Biochemistry Application Summary: Thiophene derivatives are investigated for their role in inhibiting kinases, which are enzymes involved in various diseases. Methods of Application:

These applications highlight the versatility of 2-(2-Methoxyphenyl)thiophene in various scientific fields, demonstrating its potential in advancing research and development across multiple disciplines .

Corrosion Inhibition

Scientific Field

Industrial Chemistry Application Summary: Thiophene derivatives are known to act as corrosion inhibitors, protecting materials from degradation. Methods of Application:

- The coatings have shown to significantly reduce the rate of corrosion, extending the lifespan of the materials .

Organic Electronics: OLEDs and OFETs

Scientific Field

Material Science and Engineering Application Summary: Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Methods of Application:

- Devices have demonstrated improved performance metrics, such as higher brightness and better charge carrier mobility .

Pharmacology: Anti-Inflammatory and Antimicrobial Agents

Scientific Field

Pharmacology Application Summary: Thiophene derivatives exhibit anti-inflammatory and antimicrobial properties, making them candidates for drug development. Methods of Application:

- Some compounds have shown promising results in reducing inflammation and inhibiting the growth of bacteria .

Anesthesia: Voltage-Gated Sodium Channel Blockers

Scientific Field

Anesthesiology Application Summary: Certain thiophene derivatives are used as voltage-gated sodium channel blockers in dental anesthesia. Methods of Application:

- The anesthetics have been effective in blocking pain signals during dental procedures, with a favorable safety profile .

Environmental Science: Photovoltaic Materials

Scientific Field

Environmental Science Application Summary: Thiophene derivatives are explored for their use in photovoltaic materials to harness solar energy. Methods of Application:

- The solar cells have shown potential for high efficiency and stability, contributing to renewable energy solutions .

Neuropharmacology: Antipsychotic and Anti-Anxiety Medications

Scientific Field

Neuropharmacology Application Summary: Thiophene derivatives are investigated for their potential use in treating psychological disorders. Methods of Application:

- Some derivatives have shown effectiveness in managing symptoms of psychological disorders with a lower incidence of side effects .

These additional applications further illustrate the broad utility of 2-(2-Methoxyphenyl)thiophene in scientific research and its potential to contribute to advancements in various fields of study.

Anti-Inflammatory and Antimicrobial Agents

Scientific Field

Pharmacology Application Summary: Thiophene derivatives, including 2-(2-Methoxyphenyl)thiophene, have been reported to exhibit anti-inflammatory and antimicrobial properties. Methods of Application:

- Certain derivatives have shown significant activity, reducing inflammation and inhibiting microbial growth .

Antihypertensive Agents

Scientific Field

Cardiovascular Pharmacology Application Summary: Thiophene derivatives are investigated for their potential use as antihypertensive agents. Methods of Application:

Kinase Inhibition

Scientific Field

Biochemistry Application Summary: Thiophene derivatives are studied for their ability to inhibit kinases, which play a role in various diseases. Methods of Application:

- Certain inhibitors have shown high selectivity and potency, offering potential therapeutic benefits .

Estrogen Receptor Modulation

Scientific Field

Endocrinology Application Summary: Thiophene compounds are used to modulate estrogen receptors, which can be beneficial in treating hormone-related conditions. Methods of Application:

- Some molecules have shown the ability to modulate estrogen receptor activity, which could be useful in treating conditions like breast cancer .

Anti-Arrhythmic Agents

Scientific Field

Cardiac Pharmacology Application Summary: Thiophene derivatives are explored for their potential use as anti-arrhythmic agents. Methods of Application:

Antioxidant Properties

Scientific Field

Nutritional Science and Pharmacology Application Summary: Thiophene derivatives are evaluated for their antioxidant properties, which can help in preventing oxidative stress-related diseases. Methods of Application:

Safety And Hazards

While specific safety and hazard information for 2-(2-Methoxyphenyl)thiophene is not detailed in the retrieved papers, general safety measures for handling thiophene derivatives include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Orientations Futures

Thiophene-based compounds have shown potential in various fields. For instance, a new VS-additive named 2-(2-methoxyphenyl)benzo[b]thiophene (BTO) has been synthesized and applied in SD binary PM6/L8-BO active layers, showing potential for boosting power conversion efficiencies of organic solar cells .

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c1-12-10-6-3-2-5-9(10)11-7-4-8-13-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNCSFYYBGVITK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393692 | |

| Record name | 2-(2-methoxyphenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyphenyl)thiophene | |

CAS RN |

17595-92-5 | |

| Record name | 2-(2-methoxyphenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B169598.png)

![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)

![2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B169612.png)